molecular formula C16H16BrN3O3 B5801251 N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide

N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide

Cat. No. B5801251
M. Wt: 378.22 g/mol
InChI Key: HTLGCDPBBBTAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as BAY 678 or BAY-678, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinecarboximidamide derivatives and has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound-678 has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. It has also been reported to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound-678 has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of pro-inflammatory cytokine production, and the inhibition of bacterial growth. It has also been reported to have low toxicity in normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 in lab experiments is its specificity towards certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678. One area of interest is its potential use in combination with other drugs for cancer treatment. Another direction is to further investigate its mechanism of action and identify additional targets for inhibition. Additionally, more studies are needed to assess its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 involves several steps, starting with the reaction of 2-bromo-4-ethylphenol with acetyl chloride to form 2-acetyl-4-bromoethylphenol. This intermediate is then reacted with 2-pyridinecarboximidamide in the presence of a base to yield this compound-678. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide-678 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. Several studies have reported its inhibitory effects on the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment. In addition, this compound-678 has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. It has also demonstrated antibacterial activity against Gram-positive bacteria.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-bromo-4-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c1-2-11-3-4-14(13(17)9-11)22-10-15(21)23-20-16(18)12-5-7-19-8-6-12/h3-9H,2,10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLGCDPBBBTAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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